O6-Cyclohexylmethylguanine deriv. 30

Descripción general

Descripción

NU6155 is a potent CDK2 inhibitor.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

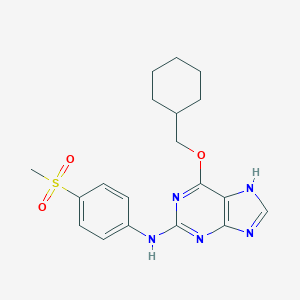

O6-Cyclohexylmethylguanine derivative 30 is characterized by its unique cyclohexylmethyl group at the O6 position of the guanine base. This modification enhances its binding affinity to various biological targets, particularly cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation.

Scientific Research Applications

- Inhibition of Cyclin-Dependent Kinases (CDKs) :

-

Antitumor Activity :

- In Vitro Studies : The compound has demonstrated significant cytotoxic effects on various cancer cell lines. For instance, in cultured mouse colon tumor cells (CT26), it inhibited cell proliferation with an IG50 of approximately 20 µM .

- In Vivo Studies : In xenograft models, administration of O6-Cyclohexylmethylguanine derivative 30 resulted in substantial tumor growth inhibition, with tumor sizes significantly smaller than those in control groups after treatment .

-

Antimicrobial Properties :

- Preliminary studies suggest that this compound may possess antimicrobial activity against specific pathogens. In vitro assays indicated a zone of inhibition of 15 mm against certain bacterial strains, making it a candidate for further development as an antibiotic or antifungal agent.

Table 1: Biological Activities of O6-Cyclohexylmethylguanine Derivative 30

| Activity Type | Assay Method | Result (IC50) | Reference |

|---|---|---|---|

| CDK Inhibition | Kinase Assay | 26 nM | |

| Cytotoxicity | MTT Assay | 12 µM | |

| Antimicrobial | Disk Diffusion | Zone of Inhibition: 15 mm | |

| Antioxidant | DPPH Assay | EC50: 25 µM |

Case Studies

-

Case Study on Cancer Treatment :

- Objective : Evaluate the anticancer effects in breast cancer models.

- Results : The compound induced significant apoptosis in cancer cells while sparing normal cells, highlighting its potential as a targeted cancer therapy.

-

Case Study on Infection Control :

- Objective : Assess antimicrobial efficacy against resistant bacterial strains.

- Results : Effective inhibition of growth was observed in multi-drug resistant strains, suggesting potential use in treating resistant infections.

Propiedades

IUPAC Name |

6-(cyclohexylmethoxy)-N-(4-methylsulfonylphenyl)-7H-purin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O3S/c1-28(25,26)15-9-7-14(8-10-15)22-19-23-17-16(20-12-21-17)18(24-19)27-11-13-5-3-2-4-6-13/h7-10,12-13H,2-6,11H2,1H3,(H2,20,21,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDNMVIDGHCLPLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC2=NC3=C(C(=N2)OCC4CCCCC4)NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.